
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is a chemical compound with the molecular formula C6H3Cl5O3 and a molecular weight of 300.354 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a pentenoate group. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate typically involves the chlorination of a precursor compound followed by esterification. One common method involves the chlorination of 3-oxo-4-pentenoic acid, followed by methylation to form the ester . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification step may involve methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for chlorination and esterification helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the keto group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Mécanisme D'action
The mechanism by which Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and reactive keto group allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-2,2,4,5-tetrachloro-4-pentenoate: Similar in structure but with one less chlorine atom and an ethyl ester group instead of a methyl ester.
Methyl 3-oxo-4-pentenoate: Lacks the chlorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is unique due to its high chlorine content and the presence of both a keto group and a pentenoate moiety. This combination of features makes it highly reactive and versatile for various chemical transformations, setting it apart from similar compounds.
Propriétés
Numéro CAS |
89284-98-0 |
|---|---|
Formule moléculaire |
C6H3Cl5O3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
methyl 2,2,4,5,5-pentachloro-3-oxopent-4-enoate |
InChI |
InChI=1S/C6H3Cl5O3/c1-14-5(13)6(10,11)3(12)2(7)4(8)9/h1H3 |
Clé InChI |
QJPUSGMFJYGJHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


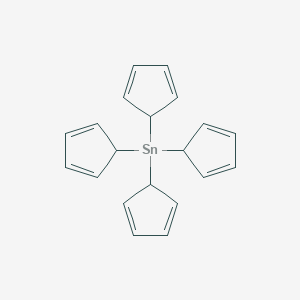

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

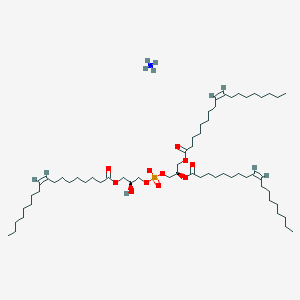
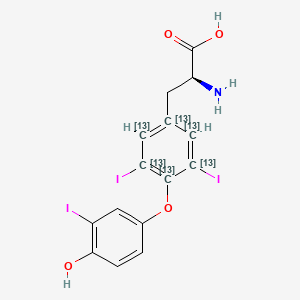


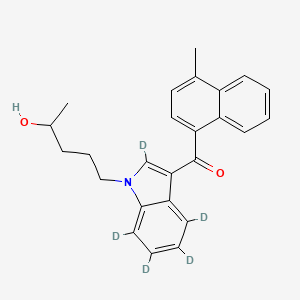


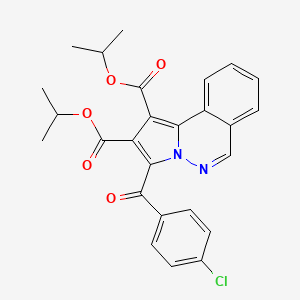
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)

